2-amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine
2-amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine
Brand Name:
Vulcanchem
CAS No.:
13392-23-9
VCID:
VC0081029
InChI:
InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20)
SMILES:
C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(C(CO)O)O)O
Molecular Formula:
C10H13N5O5
Molecular Weight:
283.24 g/mol
2-amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine
CAS No.: 13392-23-9
Main Products
VCID: VC0081029
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol
CAS No. | 13392-23-9 |
---|---|
Product Name | 2-amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine |
Molecular Formula | C10H13N5O5 |
Molecular Weight | 283.24 g/mol |
IUPAC Name | 2-amino-6-(1,2,3,4-tetrahydroxybutyl)-1H-pteridin-4-one |
Standard InChI | InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20) |
Standard InChIKey | MOZNRKVCZZBIHM-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(C(CO)O)O)O |
SMILES | C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(C(CO)O)O)O |
Canonical SMILES | C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(C(CO)O)O)O |
Synonyms | 2-amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine |
PubChem Compound | 128874 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume